2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide - 833439-68-2

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Catalog Number: EVT-3001372
CAS Number: 833439-68-2
Molecular Formula: C23H16F3N3O3S
Molecular Weight: 471.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Compound Description: This compound shares a core structure with 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. The crystal structure of this compound has been reported, revealing details about its molecular geometry and intermolecular interactions.

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

Compound Description: This compound exhibits structural similarities to 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, particularly in the quinazolinone moiety. Crystallographic analysis has provided insights into its molecular conformation and packing arrangements.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. This unusual pharmacokinetic profile arises from the formation of an inhibitory metabolite, M2 (the O-deethylated form of AMG 487), which undergoes further metabolism by CYP3A4.

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Compound Description: This compound serves as a crucial intermediate in the synthesis of a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds. These compounds have shown mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells.

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide

Compound Description: This class of compounds has been studied for their inhibitory activity on H+/K+-ATPase, a target for controlling hyperacidity. Quantitative structure-activity relationship (QSAR) models have been developed to understand the structural features influencing their potency.

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Compound Description: This compound, containing both a quinazolinyl and an isoindoline-1,3-dione group, has been structurally characterized by X-ray crystallography. This analysis revealed a specific conformation where the substituents lie on either side of the central quinazolinyl unit.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This molecule is a hybrid structure designed through a pharmacophore hybridization approach, aiming to develop anticancer agents. Its synthesis involved a cost-effective strategy, and its structure was confirmed by various spectroscopic methods. It was further evaluated for its anticancer activity in vitro.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This series of compounds incorporates a quinazolinone scaffold linked to a 1,4-dihydropyridine unit, designed for antiulcer activity. The synthesis involved a multi-step process, and the compounds demonstrated antiulcer activity comparable to ranitidine in animal models.

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound, characterized by X-ray crystallography, contains a quinazoline ring system linked to a pyrazole ring. The molecular conformation and crystal packing are stabilized by various intermolecular interactions.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: This compound's crystal structure reveals three unique molecules in the asymmetric unit, each adopting a different conformation. The molecular structure is stabilized by various intermolecular interactions, including hydrogen bonding.

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. It has shown efficacy in reducing inflammation in a rat model of rheumatoid arthritis and relieving joint pain in a guinea pig model of osteoarthritis. It exhibited good tolerability in gastrointestinal toxicity studies.

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

Compound Description: This series of 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, were evaluated for antimicrobial and antitubercular activities.

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a)

Compound Description: Compound 13a is part of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Compound 13a emerged as the most active derivative in the series.

2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

Compound Description: THTMP is a phenolic compound investigated in combination with other agents for glioblastoma therapy. The research investigated its synergistic effects with a GPR17 agonist and temozolomide (TMZ) on inhibiting glioblastoma cell proliferation, migration, invasion, and inducing apoptosis.

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: T0 is a GPR17 agonist studied for its potential in glioblastoma therapy. The research focused on its combined effect with THTMP and TMZ on inhibiting glioblastoma cell growth, migration, and invasion, as well as inducing apoptosis.

6-alkyl 11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones (3)

Compound Description: These compounds were synthesized through a copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with alkyl amidines.

N-(2-(4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)phenyl)benzimidamide (4)

Compound Description: This compound is a product of the copper-catalyzed sequential arylation reaction between 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones and aryl amidines.

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2)

Compound Description: This compound, synthesized from a quinazolinone derivative, serves as a key intermediate in synthesizing various heterocyclic compounds, including those with potential pharmacological activity.

3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)

Compound Description: Compound 4d is a 3-methylquinazolinone derivative designed as a potential epidermal growth factor receptor (EGFR) inhibitor. It demonstrated higher antiproliferative activities against various tumor cells compared to Gefitinib and induced apoptosis in MCF-7 cells.

1,2-bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-1-yl)ethane derivatives

Compound Description: This series of compounds, synthesized from a bis(cyanoacetamide) derivative, represents a class of bis(thioxopyridine) derivatives.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine chemotype. It exhibits a rigid elongated structure and contains two basic groups. Its binding mode involves interactions with residues in both the minor and major pockets of the transmembrane domains of CXCR3.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at CXCR3. It also exhibits inverse agonistic properties at a constitutively active mutant of CXCR3.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of CXCR3 and shows inverse agonistic activity at a constitutively active CXCR3 mutant.

{1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834, a 3H-quinazolin-4-one decanoic acid derivative, acts as a noncompetitive antagonist at CXCR3 and demonstrates inverse agonistic properties at a constitutively active mutant of CXCR3.

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound that acts as a noncompetitive antagonist at CXCR3 and displays inverse agonistic activity at a constitutively active CXCR3 mutant.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330)

Compound Description: NBI-74330 is a potent and selective CXCR3 antagonist, exhibiting strong inhibition of CXCR3 ligand binding and functional responses. It showed no significant activity at other chemokine receptors or G protein-coupled receptors.

N-1-(menthone)-N-[3-(4-(substituted)-phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl semicarbazone (3A-d-4, 3B-d-4 and 3C-d-4)

Compound Description: These quinazolinone semicarbazone derivatives demonstrated significant anticonvulsant activity in animal models of epilepsy. They exhibited a favorable safety profile and did not show significant hepatotoxicity.

[3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: RAMX3 is a tritium-labeled allosteric modulator of the human chemokine receptor CXCR3. It's the first radioligand specifically designed to target the allosteric binding pocket of CXCR3.

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide (7a-l)

Compound Description: This series of thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity.

3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide (1)

Compound Description: This racemic compound was identified as a potent, albeit unselective, inhibitor of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3). Further research investigated the effects of stereochemistry and various substitutions on its potency and selectivity.

Properties

CAS Number

833439-68-2

Product Name

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C23H16F3N3O3S

Molecular Weight

471.45

InChI

InChI=1S/C23H16F3N3O3S/c24-23(25,26)32-17-12-10-15(11-13-17)27-20(30)14-33-22-28-19-9-5-4-8-18(19)21(31)29(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30)

InChI Key

MQCXTWNSUAWRMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.